molecular formula C21H14Cl2N2O2 B11632521 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Cat. No.: B11632521
M. Wt: 397.2 g/mol
InChI Key: MYBXWDJNOIPNIJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a dichlorophenyl group and a methylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The dichlorophenyl group is then introduced through a halogenation reaction, followed by the attachment of the methylbenzamide moiety via an amide coupling reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-methyl-3-nitrobenzamide
  • N-(2,4-dichlorophenyl)-2-methylbenzamide
  • N-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide stands out due to its unique combination of a benzoxazole ring and a dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-15(12)20(26)24-14-7-9-19-18(11-14)25-21(27-19)13-6-8-16(22)17(23)10-13/h2-11H,1H3,(H,24,26)

InChI Key

MYBXWDJNOIPNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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